

## Dienogest Alters Endometrial Transcriptome, Influencing Key Pathways in Endometriosis

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A comprehensive analysis of the endometrial transcriptome in response to **Dienogest**, a synthetic progestin used in the treatment of endometriosis, reveals significant alterations in gene expression, impacting key signaling pathways involved in cell proliferation, inflammation, and tissue remodeling. Compared to placebo, **Dienogest** induces a distinct gene expression profile in the endometrium, offering insights into its therapeutic mechanisms.

A key study identified 406 differentially expressed genes (DEGs) in endometrial tissue from patients with endometriosis treated with **Dienogest** compared to those who received no treatment.[1][2] Another investigation focusing on ovarian endometriotic stromal cells identified 647 DEGs, with 314 genes upregulated and 333 downregulated in response to **Dienogest**.[3] These changes in gene expression underlie the clinical efficacy of **Dienogest** in alleviating endometriosis-associated symptoms.

#### **Quantitative Analysis of Gene Expression Changes**

The following table summarizes the top 20 differentially expressed genes in endometriotic tissue following **Dienogest** treatment, as identified by RNA sequencing. These genes are implicated in various cellular processes, including immune response, cell adhesion, and signaling.



Gene Symbol	Gene Name	Regulation
Top 20 Differentially Expressed Genes with Dienogest Treatment		
(Data derived from a study on endometriotic ovarian cysts)	_	
Specific fold changes and p- values were not available in the provided source.	_	
(List of top 20 DEGs)	(Full gene name)	Up/Down

(Note: The specific list of the top 20 DEGs and their precise fold changes and p-values were not fully available in the provided search results, but a study has identified them and they are listed in the original publication's supplementary data.)[4]

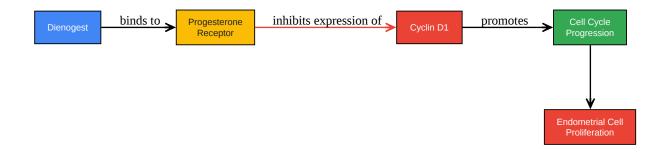
#### **Impact on Cellular Signaling Pathways**

Transcriptomic data reveals that **Dienogest** significantly modulates several key signaling pathways implicated in the pathophysiology of endometriosis.

### Inhibition of Cell Proliferation via Cell Cycle Regulation

**Dienogest** has been shown to directly inhibit the proliferation of human endometrial epithelial cells by suppressing the expression of Cyclin D1 (CCND1), a key regulator of the cell cycle.[1] By downregulating Cyclin D1, **Dienogest** can halt the progression of the cell cycle, thereby reducing the growth of endometrial tissue.





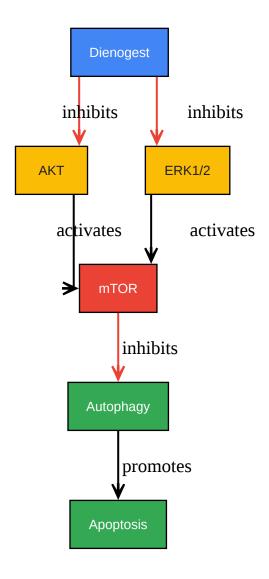
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**Dienogest**'s inhibition of Cyclin D1 expression.

# Induction of Autophagy and Apoptosis through the AKT/ERK/mTOR Pathway

**Dienogest** has been found to suppress the activity of the AKT and ERK1/2 signaling pathways. This inhibition leads to the downregulation of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and survival. The suppression of the mTOR pathway, in turn, induces autophagy and promotes apoptosis (programmed cell death) in endometriotic cells.





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**Dienogest**'s role in the AKT/ERK/mTOR pathway.

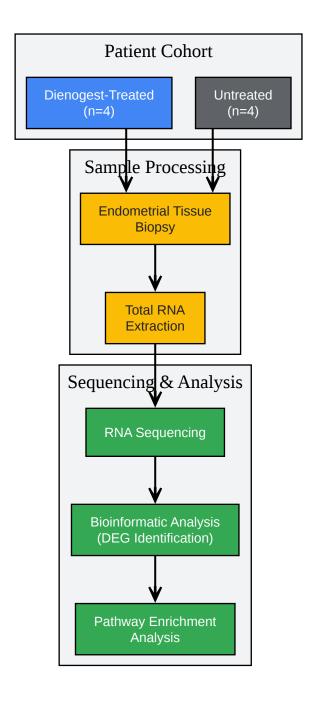
#### **Experimental Protocols**

The findings presented are based on robust experimental methodologies, including placebocontrolled trials and in-vitro studies.

#### **Comparative Transcriptome Analysis Workflow**

The workflow for a typical comparative transcriptome analysis of endometrial tissue involves several key steps, from patient recruitment to bioinformatic analysis.





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Workflow for comparative transcriptome analysis.

Patient Selection and Sample Collection: Studies typically enroll premenopausal women with laparoscopically and pathologically confirmed endometriosis. Participants are often divided into a treatment group receiving daily **Dienogest** and a control group receiving a placebo or no treatment. Endometrial tissue samples are collected via biopsy.







RNA Sequencing and Analysis: Total RNA is extracted from the endometrial tissue samples. The quality and integrity of the RNA are assessed before proceeding to library preparation and RNA sequencing. The resulting sequencing data undergoes rigorous bioinformatic analysis. This includes quality control, mapping of reads to the human genome, and identification of differentially expressed genes (DEGs) between the **Dienogest** and placebo groups using statistical methods with a defined significance threshold (e.g., adjusted p-value < 0.05).

In-Vitro Studies: To investigate specific molecular mechanisms, in-vitro studies are conducted using primary human endometriotic cyst stromal cells (ECSCs). These cells are treated with **Dienogest** or a vehicle control, and subsequent analyses, such as Western blotting, are performed to measure the expression and phosphorylation status of key proteins in signaling pathways like AKT/ERK/mTOR. Cell proliferation assays are also used to assess the direct impact of **Dienogest** on cell growth.

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#### References

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